Aminoacetamidine dihydrochloride

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Aminoacetamidine dihydrochloride (CAS 82102-87-2) is the only unsubstituted, small-molecule amidine building block delivered as a highly water-soluble dihydrochloride salt. This form is essential for constructing 2-amino-cyclopent[b]pyrazine and other heterocyclic scaffolds in aqueous or mixed aqueous-organic systems. The dihydrochloride salt uniquely releases the free amidine in situ under controlled conditions—functionally distinct from the dihydrobromide salt (CAS 69816-37-1) or pre-functionalized analogs like 1400W. Substitution with any other form compromises reaction kinetics, synthetic outcome, and solubility. For exploratory medicinal chemistry, library generation, or any protocol demanding a stable, unsubstituted amidine source, procure this specific dihydrochloride salt to ensure reproducible results.

Molecular Formula C2H9Cl2N3
Molecular Weight 146.02
CAS No. 82102-87-2
Cat. No. B2979834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacetamidine dihydrochloride
CAS82102-87-2
Molecular FormulaC2H9Cl2N3
Molecular Weight146.02
Structural Identifiers
SMILESC(C(=N)N)N.Cl.Cl
InChIInChI=1S/C2H7N3.2ClH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H
InChIKeyZZJWOAXQLNTQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Aminoacetamidine Dihydrochloride (CAS 82102-87-2): Chemical Profile, Procurement Considerations, and Baseline Characteristics for Scientific Sourcing


Aminoacetamidine dihydrochloride, with the molecular formula C2H9Cl2N3 and a molecular weight of 146.02, is a small-molecule amidine derivative that serves as a versatile synthetic building block [1]. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and facilitating handling in laboratory settings [1]. Structurally, it presents a reactive amidine moiety (N=C(N)CN) that enables participation in condensation and heterocycle-forming reactions, making it a strategic intermediate in medicinal and organic chemistry [1].

Why Aminoacetamidine Dihydrochloride Cannot Be Casually Substituted: A Technical Procurement Warning on Chemical Identity, Salt Form, and Structural Integrity


Aminoacetamidine dihydrochloride is not functionally interchangeable with its free base, other salts (e.g., dihydrobromide), or N-substituted acetamidine analogs due to fundamental differences in chemical and biological behavior . The dihydrochloride salt form is specifically required for synthetic procedures that rely on its unique solubility profile and its ability to release the free aminoacetamidine base in situ under controlled conditions . Substitution with the dihydrobromide salt (CAS 69816-37-1) can alter reaction kinetics due to differing halide ion effects, while substitution with N-alkylated acetamidines (e.g., 1400W) fundamentally changes the molecule's core reactivity, precluding its use as a simple amidine building block [1]. Therefore, direct substitution is scientifically unsound and can lead to failed syntheses or misinterpreted results [1].

Quantitative Differentiation Evidence: Aminoacetamidine Dihydrochloride in Heterocyclic Synthesis vs. Alternative Building Blocks


Head-to-Head Synthetic Utility: Aminoacetamidine Dihydrochloride Enables Cyclopentapyrazine Synthesis Not Accessible with N-Alkylated Acetamidines

Aminoacetamidine dihydrochloride serves as a direct reactant for synthesizing 2-amino-cyclopent[b]pyrazine through a condensation reaction with 1,2-cyclopentanedione . This reaction proceeds because the primary amidine group is unsubstituted, allowing for nucleophilic attack and subsequent cyclization . In contrast, N-substituted acetamidines, such as the iNOS inhibitor 1400W (N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride), cannot participate in this specific heterocycle-forming reaction due to the steric bulk and altered electronic properties of the benzyl substituent on the amidine nitrogen [1].

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Comparative Salt Form Reactivity: Dihydrochloride vs. Dihydrobromide in Pyrazine Synthesis

The dihydrochloride salt of aminoacetamidine is explicitly used in the synthesis of 2-amino-cyclopent[b]pyrazine . The dihydrobromide salt (CAS 69816-37-1) is also used in analogous pyrazine-forming reactions (e.g., for 5-propylpyrazin-2-amine), demonstrating that the counterion can influence reaction outcomes . While both salts are viable, the choice of halide can affect reaction kinetics, solubility, and the potential for halide interference in subsequent catalytic steps, underscoring the importance of sourcing the correct salt form for a given procedure.

Synthetic Chemistry Salt Effects Pyrazine Derivatives

Fundamental Structural Differentiation: Unsubstituted Amidine Core Enables Broader Reactivity Profile Compared to N-Alkylated Acetamidines

Aminoacetamidine dihydrochloride possesses a free, unsubstituted amidine group (-C(=NH)NH2), which is a crucial feature for its role as a synthetic building block [1]. This contrasts sharply with N-substituted acetamidines, such as the highly selective iNOS inhibitor 1400W (N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride), which contains a bulky benzyl substituent on the amidine nitrogen [2]. This substitution confers potent and selective enzyme inhibition (Ki = 7 nM for iNOS, 5000-fold selective over eNOS) [2], but simultaneously blocks the reactivity pathways available to the unsubstituted amidine core. Therefore, aminoacetamidine dihydrochloride and 1400W occupy entirely different functional spaces in chemical research.

Organic Chemistry Medicinal Chemistry Chemical Biology

Solubility and Handling: Dihydrochloride Salt Enables Aqueous Synthetic Protocols vs. Free Base Limitations

Aminoacetamidine dihydrochloride is a water-soluble salt, a property that is exploited in the synthesis of 2-amino-cyclopent[b]pyrazine, where the reaction is conducted in an aqueous ethanol mixture . In contrast, the free base of aminoacetamidine is not a readily accessible or stable form for laboratory use. The dihydrochloride salt thus provides a practical advantage in terms of ease of handling, accurate weighing, and compatibility with aqueous or protic reaction media.

Chemical Properties Salt Selection Aqueous Synthesis

Key Application Scenarios for Aminoacetamidine Dihydrochloride in Scientific Research and Industrial Procurement


Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazines)

This compound is a primary reactant for constructing heterocyclic systems such as 2-amino-cyclopent[b]pyrazine, as demonstrated in a published synthetic procedure . Researchers developing new heterocyclic scaffolds for medicinal chemistry or materials science should procure this compound for its specific, unsubstituted amidine functionality, which is essential for these condensation and cyclization reactions. This is a distinct application not served by N-substituted acetamidines.

Use as a Soluble Amidine Source in Aqueous or Protic Reaction Media

The dihydrochloride salt form provides high water solubility, making it the preferred choice for synthetic protocols conducted in aqueous or mixed aqueous-organic solvent systems . This is in contrast to other salt forms (e.g., dihydrobromide) which may be employed under different conditions. Researchers requiring a stable, easily handled amidine source for reactions in water or alcohols should specifically source the dihydrochloride salt.

A General-Purpose Amidine Building Block for Diversifying Chemical Libraries

As an unsubstituted, small-molecule amidine, aminoacetamidine dihydrochloride serves as a versatile starting point for creating a diverse array of derivatives through functionalization of the primary amine or amidine groups . This application is distinct from the use of specialized, pre-functionalized amidines like 1400W, which are designed for specific biological target engagement. Procurement of aminoacetamidine dihydrochloride is therefore the appropriate choice for exploratory chemical synthesis and library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoacetamidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.